(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
Overview
Description
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid is a useful research compound. Its molecular formula is C30H24BNO2 and its molecular weight is 441.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies : Boronic acids, including derivatives similar to (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid, are used as synthetic intermediates and building blocks in various fields, including medicine, agriculture, and industrial chemistry. They play a crucial role in the study of multifunctional compounds due to their ability to form hydrogen bonds and exhibit layer structures (Zhang et al., 2017).
Anticancer Applications : Boronic acid compounds containing di-Schiff groups, closely related to the subject compound, have shown potential in anticancer applications. These compounds demonstrate significant effects on reducing cell viability in cancer cells, indicating their potential therapeutic value in oncology (Paşa Salih, 2019).
Sensing and Detection : Certain derivatives of boronic acids are used in sensing materials, particularly for glucose sensing at physiological pH levels. This application stems from their ability to bind with specific molecules and facilitate detection in biological systems (Sasmita Das et al., 2003).
Fluorescence Probes : Derivatives of this compound have been used to design fluorescence probes with high selectivity and sensitivity, particularly for detecting homocysteine in living cells. This illustrates its potential in biological and chemical sensing applications (Yicheng Chu et al., 2019).
Chemosensors for Carbohydrates : Boronic acid derivatives act as chemosensors for carbohydrates, demonstrating the ability to differentiate between various types of carbohydrate molecules based on their binding properties. This has applications in stereochemical analysis and biological labeling (David Oesch & N. Luedtke, 2015).
Nanoparticle Modification : Phenylboronic-acid-modified nanoparticles have shown promise as antiviral inhibitors, particularly against the Hepatitis C virus. This demonstrates the potential of boronic acid derivatives in developing novel therapeutic strategies for viral infections (M. Khanal et al., 2013).
Pharmaceutical Applications : Boronic acids are explored for their potential in pharmaceutical applications, such as insulin delivery systems, where they can respond to glucose levels and regulate drug release (N. Siddiqui et al., 2016).
Properties
IUPAC Name |
[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBLXYZXQGRFKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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